molecular formula C8H7N3S B8798840 7-Vinylthieno[3,2-d]pyrimidin-4-amine

7-Vinylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B8798840
M. Wt: 177.23 g/mol
InChI Key: ZOBRQUFQDWQGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Vinylthieno[3,2-d]pyrimidin-4-amine (CAS 1318132-91-0) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the thienopyrimidine class, which are recognized as bioisosteres of naturally occurring purine bases, allowing them to interact effectively with biological targets . The core structure is extensively investigated for developing novel therapeutic agents. Primary research applications include: Anticancer Research: Thieno[3,2-d]pyrimidin-4-amines serve as key precursors for synthesizing potential antitumor agents. These compounds can inhibit pro-angiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2, PDGFR-β, and EGFR, which are critical targets for stopping tumor growth and metastasis . Related analogues have also demonstrated potent depolymerization of cellular microtubules and antiproliferative effects against various cancer cell lines . Antimicrobial and Antitubercular Research: This scaffold has shown promise in infectious disease research. Specifically, thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis , making them attractive candidates for developing new anti-tuberculosis drugs, especially in combination therapies to overcome bacterial resistance . Antiplasmodial Research: 4-Substituted thieno[3,2-d]pyrimidine derivatives have displayed potent in vitro activity against both the blood stage of Plasmodium falciparum and the liver stage of P. berghei , indicating potential as dual-stage antimalarial agents . The vinyl substituent at the 7-position provides a unique synthetic handle for further functionalization via cross-coupling or addition reactions, enabling researchers to create diverse libraries for structure-activity relationship (SAR) studies . The molecular formula is C 8 H 7 N 3 S with a molecular weight of 177.23 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

7-ethenylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C8H7N3S/c1-2-5-3-12-7-6(5)10-4-11-8(7)9/h2-4H,1H2,(H2,9,10,11)

InChI Key

ZOBRQUFQDWQGLP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CSC2=C1N=CN=C2N

Origin of Product

United States

Chemical Transformations and Reactivity of 7 Vinylthieno 3,2 D Pyrimidin 4 Amine

Reactivity of the Vinyl Moiety

The vinyl substituent at the 7-position of the thiophene (B33073) ring is a key site for chemical modification. Its reactivity is analogous to that of other vinyl-substituted aromatic and heteroaromatic compounds.

The carbon-carbon double bond of the vinyl group is susceptible to oxidative cleavage by strong oxidizing agents. Ozonolysis is a prominent example of such a transformation, which can be employed to convert the vinyl group into a formyl group (an aldehyde) wikipedia.orgorganic-chemistry.orglibretexts.org. This reaction proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. Subsequent workup under reductive conditions, for instance, with dimethyl sulfide (DMS) or zinc and water, cleaves the ozonide to yield the corresponding aldehyde wikipedia.orglibretexts.org.

The ozonolysis of 7-Vinylthieno[3,2-d]pyrimidin-4-amine is expected to yield 4-aminothieno[3,2-d]pyrimidine-7-carbaldehyde. The general mechanism for this transformation is depicted below.

Reaction Scheme: Ozonolysis of this compound

ReactantReagentsProduct
This compound1. O3, CH2Cl2, -78 °C2. (CH3)2S4-aminothieno[3,2-d]pyrimidine-7-carbaldehyde

This transformation is significant as it provides a synthetic route to introduce a versatile aldehyde functionality onto the thienopyrimidine scaffold, which can then be used for further chemical elaborations. The rate and efficiency of the ozonolysis can be influenced by the solvent and the work-up conditions employed wikipedia.orgnih.gov.

Reactivity of the Aminopyrimidine Core

The thieno[3,2-d]pyrimidine (B1254671) core, being an electron-deficient heterocyclic system, exhibits characteristic reactivity towards nucleophilic and electrophilic reagents.

The pyrimidine (B1678525) ring in the thieno[3,2-d]pyrimidine system is generally susceptible to nucleophilic attack, particularly at the 4-position. While the 4-amino group in the title compound is not a typical leaving group, its precursor, a 4-chloro-thieno[3,2-d]pyrimidine, readily undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles, including amines. This highlights the electrophilic nature of the C4 position.

In principle, the 4-amino group could be transformed into a better leaving group, such as a diazonium salt, which would then be susceptible to substitution by a wide range of nucleophiles. However, direct nucleophilic displacement of the amino group itself is generally not a facile process under standard conditions.

Electrophilic aromatic substitution on the thieno[3,2-d]pyrimidine ring is generally challenging due to the electron-withdrawing nature of the pyrimidine ring. However, the fused thiophene ring is more electron-rich and thus more susceptible to electrophilic attack than the pyrimidine ring researchgate.netbrainly.in. The amino group at the 4-position is an activating group and directs electrophiles to the ortho and para positions. In the context of the thieno[3,2-d]pyrimidine system, this directing effect would influence the reactivity of the thiophene ring.

Given the electronic properties, any potential electrophilic substitution would be expected to occur on the thiophene ring. The precise position of substitution would be influenced by the directing effects of the fused pyrimidine ring and the vinyl group. However, specific literature detailing electrophilic substitution reactions on this compound is limited.

Chemical Versatility as a Primary Amine Derivative in Organic Synthesis

The primary amino group at the 4-position is a versatile functional handle that can participate in a variety of chemical transformations, characteristic of aromatic amines.

This primary amine can act as a nucleophile and react with various electrophiles to form a range of important derivatives. For example, it can react with acyl chlorides or anhydrides to form the corresponding amides. Another important transformation is the reaction with isocyanates to produce urea (B33335) derivatives organic-chemistry.orgnih.govresearchgate.net. These reactions are fundamental in medicinal chemistry for the synthesis of libraries of compounds for biological screening nih.govnih.gov.

Table of Potential Reactions of the Primary Amine Moiety

Reaction TypeElectrophileProduct Functional Group
AcylationAcyl chloride (R-COCl)Amide
AcylationAcid anhydride (R-CO)2OAmide
Urea FormationIsocyanate (R-NCO)Urea
Schiff Base FormationAldehyde (R-CHO)Imine (Schiff Base)
Reductive AminationAldehyde/Ketone + Reducing AgentSecondary/Tertiary Amine

The nucleophilicity of the 4-amino group is influenced by the electron-withdrawing nature of the heterocyclic core. Despite this, it is expected to readily participate in the aforementioned reactions under appropriate conditions. For instance, the synthesis of N-arylpyrimidin-2-amine derivatives has been achieved through Buchwald-Hartwig amination, demonstrating the reactivity of amino groups on pyrimidine rings in cross-coupling reactions mdpi.com. While this is on a different position and a different pyrimidine system, it illustrates the potential for the 4-amino group of this compound to undergo similar transformations.

Academic Applications of 7 Vinylthieno 3,2 D Pyrimidin 4 Amine and Thieno 3,2 D Pyrimidine Derivatives

Role as a Heterocyclic Building Block for Complex Molecule Synthesis

Thieno[3,2-d]pyrimidine (B1254671) derivatives serve as crucial heterocyclic building blocks in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The vinyl group at the 7-position of 7-Vinylthieno[3,2-d]pyrimidin-4-amine offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular architectures. This versatility enables the exploration of vast chemical space in the quest for novel therapeutic agents.

The synthesis of various substituted thieno[3,2-d]pyrimidines often involves multi-step sequences, starting from appropriately substituted thiophene (B33073) precursors. These synthetic routes allow for the introduction of different substituents at various positions of the thienopyrimidine core, thereby modulating the physicochemical and pharmacological properties of the final compounds. The amenability of the thieno[3,2-d]pyrimidine scaffold to chemical modification makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization.

Application in the Design and Discovery of Protein Kinase Inhibitors

The structural similarity of the thieno[3,2-d]pyrimidine core to the adenine (B156593) base of ATP has made it a privileged scaffold in the design of protein kinase inhibitors. researchgate.net Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. researchgate.net Consequently, the development of selective and potent kinase inhibitors is a major focus of modern drug discovery.

The design of thienopyrimidine-based kinase inhibitors generally follows the principle of competitive inhibition, where the small molecule inhibitor binds to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The thienopyrimidine core typically serves as the hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Substituents on the thienopyrimidine scaffold are strategically introduced to occupy specific pockets within the ATP-binding site, thereby enhancing potency and selectivity. For instance, moieties extending from the core can interact with the hydrophobic region, the solvent-exposed region, or the ribose-binding pocket, leading to improved affinity and a more desirable pharmacological profile. The vinyl group in this compound can be envisioned as a point for further elaboration to target specific features of a kinase active site.

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds into clinical candidates. For thienopyrimidine-based kinase inhibitors, SAR studies have revealed key insights into the structural requirements for potent and selective inhibition.

Development of Anti-Infective Agents

Beyond their application as kinase inhibitors, thieno[3,2-d]pyrimidine derivatives have also emerged as a promising class of anti-infective agents, with activity against a range of pathogens.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents with novel mechanisms of action. Cytochrome bd oxidase (Cyt-bd) has been identified as an attractive drug target in M. tuberculosis, particularly for targeting the bacterium's energy metabolism. nih.gov

Recent research has identified thieno[3,2-d]pyrimidin-4-amines as inhibitors of M. tuberculosis Cyt-bd. nih.gov A study investigating a series of these compounds revealed their ability to inhibit the function of this key respiratory enzyme. nih.gov

In vitro activity of selected thieno[3,2-d]pyrimidin-4-amine (B90789) derivatives against M. bovis BCG and M. tuberculosis clinical isolate N0145 in an ATP depletion assay in the presence of Q203. nih.gov
CompoundSubstitution PatternATP IC50 vs. M. bovis BCG (µM)ATP IC50 vs. M. tuberculosis N0145 (µM)
7Unsubstituted thieno[3,2-d]pyrimidin-4-amine5452
19N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine6.27.3

The initial structure-activity relationship studies showed that substitutions at the 4-amino position could significantly enhance the inhibitory activity. For instance, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (compound 19) was identified as the most active compound in the series, with ATP IC50 values ranging from 6 to 18 µM against different mycobacterial strains in the presence of Q203, a cytochrome bcc:aa3 inhibitor. nih.gov This compound serves as a valuable chemical probe for further investigation of the mycobacterial Cyt-bd. nih.gov Although this compound was not explicitly tested in this study, the findings highlight the potential of the thieno[3,2-d]pyrimidine scaffold for the development of novel anti-tubercular agents.

Contributions to Other Pharmacologically Relevant Chemical Scaffolds

The thieno[3,2-d]pyrimidine core is not only a pharmacologically active scaffold in its own right but also serves as a versatile platform for the synthesis of other biologically important chemical structures. The inherent reactivity of the fused ring system allows for its transformation into a variety of other heterocyclic compounds.

The chemical versatility of thieno[3,2-d]pyrimidines allows for their use in the generation of diverse compound libraries, which can be screened against a wide array of biological targets. This approach contributes to the broader field of drug discovery by providing access to novel chemical entities with the potential for development into new therapeutic agents for various diseases. The specific contribution of this compound in this context lies in the synthetic opportunities provided by its vinyl functionality for the creation of unique and complex molecular scaffolds.

Q & A

Q. Q: What are the common synthetic routes for preparing 7-vinylthieno[3,2-d]pyrimidin-4-amine?

A: A general approach involves cyclocondensation of 2-aminothiophene derivatives with reagents like formamidine acetate in polar solvents (e.g., DMF) under reflux. For example, substituting the thiophene scaffold with a vinyl group can be achieved via Sonogashira coupling or nucleophilic displacement using halogenated intermediates (e.g., 6-bromo-4-chlorothieno[3,2-d]pyrimidine) and alkynes/amines under catalytic conditions . Purification typically involves extraction with chloroform, drying with MgSO₄, and recrystallization from ether.

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to improve yields of this compound derivatives?

A: Key variables include:

  • Temperature : Microwave-assisted synthesis (e.g., 80–110°C) reduces reaction time from hours to minutes while maintaining high yields (>85%) .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance coupling efficiency in Sonogashira reactions, particularly for introducing ethynyl or vinyl groups .
  • Solvent choice : Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates, while additives like N,N-diisopropylethylamine facilitate nucleophilic substitutions .
  • Workflow : Parallel synthesis and automated flash chromatography enable high-throughput purification of analogs .

Structural Characterization

Q. Q: What analytical techniques are critical for confirming the structure of this compound?

A:

  • X-ray crystallography : Resolves bond lengths and angles, particularly for validating the vinyl substitution pattern and thienopyrimidine core (e.g., C–C bond distances ~1.34–1.48 Å) .
  • NMR spectroscopy : ¹H NMR confirms NH₂ protons (~δ 5.5–6.5 ppm) and vinyl protons (δ 5.0–6.2 ppm, coupling constants J = 10–16 Hz). ¹³C NMR identifies sp² carbons in the pyrimidine ring (~δ 155–165 ppm) .
  • IR spectroscopy : NH₂ stretching (~3350 cm⁻¹) and C=N absorption (~1650 cm⁻¹) .

Advanced Structural Analysis

Q. Q: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?

A:

  • Software tools : SHELX programs (e.g., SHELXL) are used for refinement against high-resolution data. For twinned crystals, the HKLF5 format in SHELXL enables dual-domain refinement .
  • Disorder modeling : Partial occupancy assignments for flexible vinyl groups or solvent molecules improve R-factor convergence (e.g., R1 < 0.05) .
  • Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) ensures consistency between solved structures and synthetic targets .

Biological Evaluation

Q. Q: What assays are used to evaluate the kinase-inhibitory activity of this compound derivatives?

A:

  • In vitro kinase assays : Measure IC₅₀ values against targets like VEGFR-2, CDK5, or CLK1 using fluorescence-based ADP-Glo™ or mobility shift assays .
  • Cellular apoptosis assays : Caspase-3/7 activation (e.g., ASAP HTS assay) confirms pro-apoptotic effects in cancer cell lines .
  • Selectivity profiling : Kinase panel screens (≥50 kinases) identify off-target effects, guided by structural analogs (e.g., pyrido-thienopyrimidines show higher selectivity for CK1δ/ε) .

Advanced Pharmacological Design

Q. Q: How can structure-activity relationships (SAR) guide the design of selective kinase inhibitors based on this scaffold?

A:

  • Core modifications : Replacing the thieno[3,2-d]pyrimidine with pyrido[3,2-d]pyrimidine improves solubility and kinase affinity (e.g., ΔIC₅₀ = 10 nM vs. 50 nM for VEGFR-2) .
  • Substituent effects : Bulky aniline groups at C4 enhance hydrophobic interactions with kinase pockets, while vinyl groups at C7 enable covalent binding to cysteine residues (e.g., ErbB inhibitors) .
  • Computational modeling : Docking studies with MAP4K4 or DYRK1A crystal structures (PDB: 4OBP) optimize hydrogen-bonding networks and π-π stacking .

Data Contradiction Resolution

Q. Q: How to address discrepancies between computational predictions and experimental bioactivity data for analogs?

A:

  • Re-evaluate force fields : Adjust parameters for vinyl-thienopyrimidine torsional angles in molecular dynamics simulations to better match crystallographic data .
  • Probe assay conditions : Confirm target engagement using cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to rule out false positives in kinase screens .
  • Synthetic validation : Resynthesize conflicting compounds with alternative routes (e.g., microwave vs. reflux) to exclude impurity-driven artifacts .

Scalability and Reproducibility

Q. Q: What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

A:

  • Intermediate stability : Halogenated precursors (e.g., 6-bromo derivatives) may degrade under prolonged heating; use low-temperature Sonogashira coupling or flow chemistry for better control .
  • Purification : Replace silica gel chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
  • Byproduct formation : Monitor Mitsunobu or Ullmann coupling side reactions via LC-MS and optimize stoichiometry (amine:halide = 1.2:1) .

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